molecular formula C23H24Cl2N2O4 B11642953 methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11642953
M. Wt: 463.3 g/mol
InChI Key: SNXHGCDEWDFDOL-WQRHYEAKSA-N
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Description

Methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Final Assembly: The final step involves the coupling of the pyrrole derivative with the appropriate ester and methoxyethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through various pathways. Its structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or binding to a receptor in a biological system.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific substituents and the arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C23H24Cl2N2O4

Molecular Weight

463.3 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H24Cl2N2O4/c1-13-10-16(14(2)27(13)20-12-17(24)6-7-19(20)25)11-18-21(23(29)31-5)15(3)26(22(18)28)8-9-30-4/h6-7,10-12H,8-9H2,1-5H3/b18-11-

InChI Key

SNXHGCDEWDFDOL-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C\3/C(=C(N(C3=O)CCOC)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C3C(=C(N(C3=O)CCOC)C)C(=O)OC

Origin of Product

United States

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